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Compound of Interest

Compound Name: Furaquinocin C

Cat. No.: B146858 Get Quote

INTRODUCTION:

Furaquinocin C is a member of the furaquinocin family of antibiotics, which are

meroterpenoids produced by Streptomyces species.[1] These compounds exhibit a range of

biological activities, including antibacterial and cytocidal effects against cancer cell lines like

HeLa S3 and B16 melanoma.[1] The chemical structure of furaquinocins is characterized by a

naphthoquinone core linked to a terpenoid-derived moiety. Due to their therapeutic potential,

detailed structural characterization of these molecules is crucial for drug development and

quality control. High-resolution mass spectrometry (HRMS) offers a powerful analytical tool for

the unambiguous identification and structural elucidation of furaquinocins. This application note

provides a detailed protocol for the characterization of Furaquinocin C using HRMS, including

a proposed fragmentation pathway.

CHEMICAL STRUCTURE:
The chemical structure of Furaquinocin C is provided below:

Furaquinocin C

Molecular Formula: C₂₂H₂₆O₅

Monoisotopic Mass: 386.1780 Da
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IUPAC Name: (2R,3S)-4-hydroxy-3-((E)-4-hydroxy-4-methylpent-1-en-1-yl)-7-methoxy-2,3,8-

trimethyl-2,3-dihydronaphtho[1,2-b]furan-6,9-dione

EXPERIMENTAL PROTOCOLS:
1. Sample Preparation:

Standard Solution: Prepare a 1 mg/mL stock solution of Furaquinocin C standard in

methanol. Serially dilute the stock solution with 50:50 methanol:water (v/v) to prepare

working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Extraction (from Streptomyces culture):

Centrifuge the bacterial culture broth at 10,000 x g for 15 minutes.

Extract the supernatant twice with an equal volume of ethyl acetate.

Pool the organic layers and evaporate to dryness under reduced pressure.

Reconstitute the dried extract in a known volume of methanol for LC-HRMS analysis.

2. Liquid Chromatography (LC) Method:

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Mobile Phase A: 0.1% formic acid in water

Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient:

0-2 min: 5% B

2-15 min: 5-95% B

15-18 min: 95% B

18-18.1 min: 95-5% B

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b146858?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18.1-22 min: 5% B

Flow Rate: 0.3 mL/min

Column Temperature: 40 °C

Injection Volume: 5 µL

3. High-Resolution Mass Spectrometry (HRMS) Method:

Instrument: Q-Exactive Orbitrap Mass Spectrometer (or equivalent)

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

Sheath Gas Flow Rate: 40 arbitrary units

Auxiliary Gas Flow Rate: 10 arbitrary units

Gas Temperature: 320 °C

Full Scan (MS1) Parameters:

Resolution: 70,000

Scan Range: m/z 100-1000

AGC Target: 1e6

Maximum IT: 100 ms

Tandem MS (MS/MS) Parameters (dd-MS2):

Resolution: 17,500

AGC Target: 1e5

Maximum IT: 50 ms
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Isolation Window: 2.0 m/z

Collision Energy (HCD): Stepped (20, 30, 40 eV)

Inclusion List: m/z 387.1856 (for [M+H]⁺) and 369.1751 (for [M-H₂O+H]⁺)

DATA PRESENTATION:
High-resolution mass spectrometry of Furaquinocin C allows for the accurate mass

determination of the parent ion and its characteristic fragment ions. The quantitative data is

summarized in the tables below.

Table 1: High-Resolution Mass Data for Furaquinocin C

Ion Species Calculated m/z Observed m/z Mass Error (ppm)

[M+H]⁺ 387.1856 387.1853 -0.78

[M+Na]⁺ 409.1676 409.1672 -0.98

[M-H₂O+H]⁺ 369.1751 369.1748 -0.81

Table 2: High-Resolution Tandem MS Data for Furaquinocin C ([M-H₂O+H]⁺ as Precursor)

Precursor Ion
(m/z)

Product Ion
(m/z)

Proposed
Formula

Mass Error
(ppm)

Relative
Abundance
(%)

369.1748 259.0965 C₁₅H₁₅O₄ -1.16 100

369.1748 228.0910 C₁₄H₁₂O₃ -1.32 45

PROPOSED FRAGMENTATION PATHWAY:
The fragmentation of Furaquinocin C in positive ion mode is initiated by the protonation of the

molecule, followed by a characteristic neutral loss of water, likely from the tertiary alcohol on

the terpenoid side chain, to form the precursor ion at m/z 369.1748. Subsequent fragmentation

of this ion leads to the characteristic product ions observed in the MS/MS spectrum.
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A plausible fragmentation mechanism is the cleavage of the bond between the naphthoquinone

core and the terpenoid side chain. The loss of a C₈H₁₄O fragment (126 Da) from the m/z 369

ion would result in the product ion at m/z 243. However, the observed major fragment is at m/z

259. A more likely pathway involves a rearrangement followed by cleavage.

The product ion at m/z 259.0965 likely arises from the cleavage of the C-C bond of the

dihydrofuran ring, followed by the loss of a C₇H₁₀O₂ fragment. The fragment at m/z 228.0910

could be formed by the subsequent loss of a methoxy radical (•OCH₃) from the m/z 259

fragment.

VISUALIZATIONS:
Below are diagrams illustrating the experimental workflow and a proposed signaling pathway

for the biological activity of Furaquinocin C.
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Caption: Experimental workflow for the characterization of Furaquinocin C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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furaquinocin-c-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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